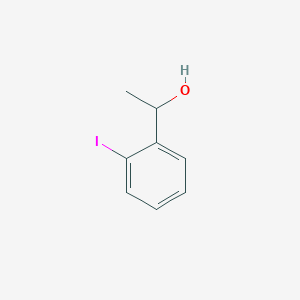
1-(2-Iodophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodophenyl)ethan-1-ol is an organic compound with the molecular formula C8H9IO. It is characterized by a phenyl ring substituted with an iodine atom at the second position and an ethan-1-ol group attached to the same ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Iodophenyl)ethan-1-ol can be synthesized through several methods, including:
Grignard Reaction: Reacting phenyl magnesium iodide with ethylene oxide followed by hydrolysis.
Friedel-Crafts Alkylation: Alkylation of benzene with ethyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.
Reductive Amination: Reacting 2-iodobenzaldehyde with ethylamine and reducing the intermediate imine.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above reactions, often involving continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Iodophenyl)ethan-1-ol undergoes various types of chemical reactions:
Oxidation: Oxidation of the ethan-1-ol group can yield 1-(2-iodophenyl)ethanone.
Reduction: Reduction of the iodine atom can lead to the formation of 1-(2-phenylethyl)ethan-1-ol.
Substitution Reactions: The iodine atom can be substituted with other groups, such as in the Suzuki coupling reaction.
Common Reagents and Conditions:
Oxidation: Chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Palladium catalysts and boronic acids.
Major Products Formed:
1-(2-iodophenyl)ethanone (from oxidation)
1-(2-phenylethyl)ethan-1-ol (from reduction)
Various biaryl compounds (from substitution reactions)
Scientific Research Applications
1-(2-Iodophenyl)ethan-1-ol is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2-Iodophenyl)ethan-1-ol exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
2-iodophenol
2-iodobenzene
1-iodo-2-methoxybenzene
1-iodo-2-nitrobenzene
This comprehensive overview highlights the significance of 1-(2-Iodophenyl)ethan-1-ol in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Properties
Molecular Formula |
C8H9IO |
|---|---|
Molecular Weight |
248.06 g/mol |
IUPAC Name |
1-(2-iodophenyl)ethanol |
InChI |
InChI=1S/C8H9IO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 |
InChI Key |
CAHJBZUREGQOFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















